molecular formula C6H6ClNS B3176265 3-Chloro-5-(methylthio)pyridine CAS No. 98627-01-1

3-Chloro-5-(methylthio)pyridine

Cat. No. B3176265
CAS RN: 98627-01-1
M. Wt: 159.64 g/mol
InChI Key: XQCXIMRYMHCCCC-UHFFFAOYSA-N
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Description

3-Chloro-5-(methylthio)pyridine is a chemical compound with the molecular formula C6H6ClNS . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 3-Chloro-5-(methylthio)pyridine and its derivatives involves various methods. One approach involves the catalytic protodeboronation of pinacol boronic esters, which is a radical approach . Another method involves the use of a new type of β-cyclodextrin-bonded chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-(methylthio)pyridine consists of a pyridine ring with a chlorine atom attached at the 3rd position and a methylthio group attached at the 5th position .


Chemical Reactions Analysis

3-Chloro-5-(methylthio)pyridine can undergo various chemical reactions. For instance, it can participate in the synthesis of fused pyrimidines, which are privileged kinase scaffolds . It can also undergo C-3/5 methylation of pyridines using temporary dearomatisation .


Physical And Chemical Properties Analysis

3-Chloro-5-(methylthio)pyridine has a molecular weight of 159.64 . It is available in both solid and liquid physical forms .

Scientific Research Applications

C6H6ClNS\text{C}_6\text{H}_6\text{ClNS}C6​H6​ClNS

and molecular weight 159.64 g/mol, has garnered interest in various fields. Here are six distinct areas where it finds application:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-chloro-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCXIMRYMHCCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(methylthio)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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